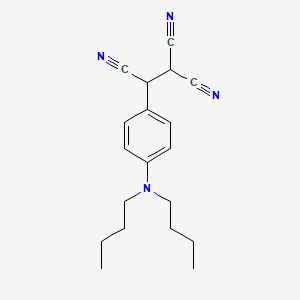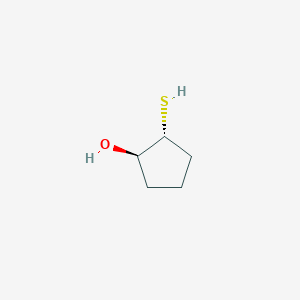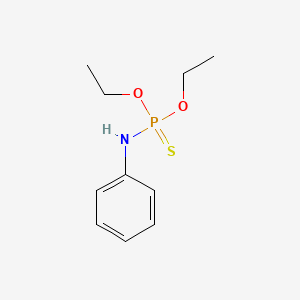
1,1,2-Ethanetricarbonitrile, 2-(4-(dibutylamino)phenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,2-Ethanetricarbonitrile, 2-(4-(dibutylamino)phenyl)- is a chemical compound characterized by the presence of three carbonitrile groups attached to a central ethane unit, which also contains a phenyl group substituted with a dibutylamino group . This compound is a member of the tricarbonitrile family and is used in various organic synthesis processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2-Ethanetricarbonitrile, 2-(4-(dibutylamino)phenyl)- typically involves the reaction of 4-(dibutylamino)benzaldehyde with malononitrile in the presence of a base such as piperidine . The reaction proceeds through a Knoevenagel condensation, followed by cyclization to form the desired product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like ethanol or methanol for several hours.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions
1,1,2-Ethanetricarbonitrile, 2-(4-(dibutylamino)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Corresponding oxides or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Halogenated aromatic compounds.
Aplicaciones Científicas De Investigación
1,1,2-Ethanetricarbonitrile, 2-(4-(dibutylamino)phenyl)- has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1,1,2-Ethanetricarbonitrile, 2-(4-(dibutylamino)phenyl)- involves its interaction with molecular targets through its functional groups. The carbonitrile groups can participate in nucleophilic addition reactions, while the dibutylamino group can engage in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1,1,2-Ethanetricarbonitrile, 2-(4-(dimethylamino)phenyl)-: Similar structure but with dimethylamino group instead of dibutylamino group.
1,1,2-Ethanetricarbonitrile, 2-(4-(diethylamino)phenyl)-: Similar structure but with diethylamino group instead of dibutylamino group.
Uniqueness
1,1,2-Ethanetricarbonitrile, 2-(4-(dibutylamino)phenyl)- is unique due to the presence of the dibutylamino group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, solubility, and interaction with other molecules, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
64346-52-7 |
|---|---|
Fórmula molecular |
C19H24N4 |
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
2-[4-(dibutylamino)phenyl]ethane-1,1,2-tricarbonitrile |
InChI |
InChI=1S/C19H24N4/c1-3-5-11-23(12-6-4-2)18-9-7-16(8-10-18)19(15-22)17(13-20)14-21/h7-10,17,19H,3-6,11-12H2,1-2H3 |
Clave InChI |
AIFYEZSBVMGGAN-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC)C1=CC=C(C=C1)C(C#N)C(C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-(2,4-Dimethylphenyl)-5-pyridin-3-yl-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B14158270.png)
![4-[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-9-methyl-5H-pyrimido[5,4-b]indole](/img/structure/B14158278.png)


![5-[(2,5-Dichlorophenoxy)methyl]-n-(4-methylphenyl)-1,3,4-oxadiazol-2-amine](/img/structure/B14158301.png)

![{1-[2-(4-Chloro-phenoxy)-ethyl]-1H-benzoimidazol-2-ylsulfanyl}-acetic acid](/img/structure/B14158314.png)


![(5E)-5-[1-(oxolan-2-ylmethylamino)ethylidene]-1-phenyl-1,3-diazinane-2,4,6-trione](/img/structure/B14158323.png)

![11-(2-Furanyl)-2,3,4,5,10,11-hexahydro-3-(3-methoxyphenyl)-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B14158359.png)


